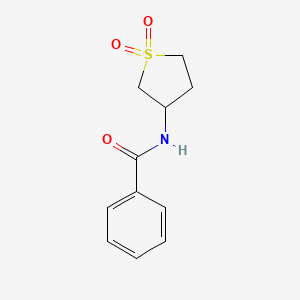

N-(1-hydroxy-1-oxothiolan-3-yl)benzamide

Description

N-(1-hydroxy-1-oxothiolan-3-yl)benzamide is a benzamide derivative characterized by a thiolan (tetrahydrothiophene) ring substituted with a hydroxy-oxo group at the 1-position and a benzamide moiety at the 3-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and catalysis.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3S/c13-11(9-4-2-1-3-5-9)12-10-6-7-16(14,15)8-10/h1-5,10H,6-8H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNTYENVGMMMBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide typically involves the acylation of 1-hydroxy-1-oxothiolane with benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, where the thiolane ring is oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form the corresponding thiolane derivative.

Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiolane derivatives.

Substitution: Various substituted benzamides

Scientific Research Applications

Scientific Research Applications

The applications of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide can be categorized into several key areas:

Medicinal Chemistry

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit potent activity against various bacterial strains, including drug-resistant pathogens. Research indicates that derivatives of benzamide compounds often serve as scaffolds for developing new antibiotics targeting resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Research

- Mechanism of Action : Compounds similar to this compound have been studied for their ability to inhibit cancer cell proliferation. They may act by modulating pathways involved in cell cycle regulation and apoptosis .

Biochemical Studies

- Enzyme Inhibition : The compound has potential as an enzyme inhibitor, which could be useful in treating diseases where specific enzymes play a critical role. For instance, it may inhibit proteases involved in viral replication or other disease processes .

Drug Development

- Lead Compound for Therapeutics : Ongoing research is focusing on using this compound as a lead compound for developing new therapeutics targeting specific biological pathways associated with various diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on various benzamide derivatives demonstrated significant antimicrobial activity against MRSA strains. The structure–activity relationship (SAR) analysis revealed that modifications on the thiolan ring enhanced binding affinity to bacterial targets, resulting in lower minimum inhibitory concentrations (MICs) .

Case Study 2: Cancer Cell Proliferation

In vitro studies have shown that this compound significantly reduces the proliferation of certain cancer cell lines. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of N-(1-hydroxy-1-oxothiolan-3-yl)benzamide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between N-(1-hydroxy-1-oxothiolan-3-yl)benzamide and related benzamide derivatives:

Functional Comparison

- In contrast, CTPB and CTB prioritize lipophilic substituents (e.g., pentadecyl chains) for membrane permeability, a feature absent in the hydroxy-oxothiolan derivative .

- Biological Activity: While the target compound’s bioactivity is underexplored, benzamide derivatives like CTPB and CTB demonstrate that substituents on the amide nitrogen and benzene ring critically influence HAT modulation.

- Synthetic Accessibility: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide was synthesized via straightforward coupling of benzoyl chloride with amino alcohols, a method adaptable to the target compound if thiolan-based amines are available . Conversely, CTPB and CTB require multi-step functionalization of anacardic acid, emphasizing the trade-off between structural complexity and synthetic feasibility .

Research Implications

The hydroxy-oxothiolan moiety in this compound presents a novel scaffold for diversifying benzamide chemistry. Its comparison with analogues underscores:

Catalytic Potential: The N,O-bidentate motif could rival established directing groups in C–H activation, pending experimental validation .

Drug Design : Structural hybridization with HAT-active derivatives (e.g., adding lipophilic chains) may optimize cell permeability and target engagement .

Biological Activity

N-(1-hydroxy-1-oxothiolan-3-yl)benzamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiolane ring structure with a hydroxyl group and a benzamide moiety. The synthesis typically involves the reaction of thiolane derivatives with benzoyl chloride in the presence of a base, followed by hydrolysis to yield the target compound.

Biological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, certain derivatives have shown selective activity against breast cancer cells (MCF-7) with IC50 values ranging from 3.1 µM to 8.7 µM, suggesting that modifications to the benzamide structure can enhance biological efficacy .

2. Antioxidative Properties

The antioxidative capacity of this compound has been evaluated through various spectroscopic methods. Compounds with hydroxyl substitutions generally demonstrate improved antioxidative activities compared to standard antioxidants like butylated hydroxytoluene (BHT). The presence of electron-donating groups significantly influences these properties .

3. Antimicrobial Activity

Similar compounds have been studied for their antimicrobial properties, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus). Modifications in the chemical structure can lead to enhanced antimicrobial efficacy, as seen with halogenated derivatives that exhibit minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL against MRSA .

The mechanisms by which this compound exerts its biological effects are multifaceted:

Antiproliferative Mechanism:

The compound may inhibit cell growth by inducing oxidative stress or through direct interaction with cellular targets involved in proliferation pathways. For example, certain benzimidazole derivatives have been shown to selectively induce apoptosis in cancer cells by disrupting mitochondrial functions .

Antioxidative Mechanism:

The antioxidative activity is primarily attributed to the ability of the hydroxyl group to scavenge free radicals, thereby protecting cells from oxidative damage. This property is crucial for preventing chronic diseases associated with oxidative stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.